molecular formula C12H14N2O3 B8375457 ethyl 7-ethoxy-1H-indazole-5-carboxylate

ethyl 7-ethoxy-1H-indazole-5-carboxylate

Cat. No. B8375457
M. Wt: 234.25 g/mol
InChI Key: VZWJLBZFAWICDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08318762B2

Procedure details

To a solution of ethyl 7-ethoxy-1H-indazole-5-carboxylate (400 mg, 1.71 mmol) was added 1 M LiOH (3.4 mL). The mixture was heated at reflux overnight. The reaction was concentrated to dryness and the solids were triturated with 1 N HCl. The solids were washed with water and air dried to afford the title compound as an off-white solid (350 mg, 99%).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([C:13]([O:15]CC)=[O:14])[CH:7]=[C:8]2[C:12]=1[NH:11][N:10]=[CH:9]2)[CH3:2].[Li+].[OH-]>>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([C:13]([OH:15])=[O:14])[CH:7]=[C:8]2[C:12]=1[NH:11][N:10]=[CH:9]2)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)OC=1C=C(C=C2C=NNC12)C(=O)OCC
Name
Quantity
3.4 mL
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the solids were triturated with 1 N HCl
WASH
Type
WASH
Details
The solids were washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=C2C=NNC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.